molecular formula C14H13NO2S B569330 (2,4-diMethylphenyl)(2-nitrophenyl)sulfane CAS No. 1610527-49-5

(2,4-diMethylphenyl)(2-nitrophenyl)sulfane

Cat. No.: B569330
CAS No.: 1610527-49-5
M. Wt: 259.323
InChI Key: SHBWPKLGXVSPIP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-diMethylphenyl)(2-nitrophenyl)sulfane typically involves the reaction of 2,4-dimethylbenzenethiol with 2-chloronitrobenzene. The process is carried out in a solvent such as dimethylformamide (DMF) with the presence of a base like potassium hydroxide (KOH). The reaction mixture is stirred at room temperature and then heated to 50°C for several hours . The reaction is monitored using thin-layer chromatography (TLC), and the product is purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,4-diMethylphenyl)(2-nitrophenyl)sulfane undergoes several types of chemical reactions, including:

    Oxidation: The sulfur atom in the sulfane linkage can be oxidized to form sulfoxides and sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the nitro-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2,4-diMethylphenyl)(2-nitrophenyl)sulfane is utilized in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane: Similar in structure but with different substituents.

    2,4-Dimethylbenzenethiol: A precursor in the synthesis of this compound.

    2-Chloronitrobenzene: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to its specific combination of methyl and nitro groups attached to phenyl rings, connected by a sulfur linkage. This structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2,4-dimethyl-1-(2-nitrophenyl)sulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c1-10-7-8-13(11(2)9-10)18-14-6-4-3-5-12(14)15(16)17/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBWPKLGXVSPIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SC2=CC=CC=C2[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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